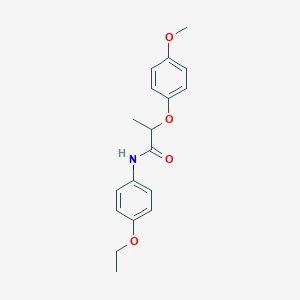
N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, also known as E7046, is a small molecule inhibitor that selectively targets the enzyme phosphoinositide 3-kinase (PI3K) delta. PI3K delta is a key regulator of immune cell function and is implicated in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. E7046 has shown promising results in preclinical studies and is currently being investigated in clinical trials as a potential therapeutic agent.
Wirkmechanismus
N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide selectively inhibits the PI3K delta isoform, which is predominantly expressed in immune cells. PI3K delta plays a critical role in immune cell function, including cell proliferation, survival, and migration. By inhibiting PI3K delta, this compound reduces immune cell activation and migration, leading to suppression of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of immune cell activation and migration, suppression of inflammation, and modulation of tumor growth and survival. This compound has also been shown to enhance the antitumor activity of other cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for lab experiments, including its high potency and selectivity for PI3K delta, as well as its ability to modulate immune cell function and inflammation. However, this compound may have limitations in certain experimental settings, such as its potential toxicity and off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases.
2. Development of combination therapies with this compound and other cancer therapies to enhance antitumor activity.
3. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as cardiovascular diseases and neurodegenerative diseases.
4. Further understanding of the mechanisms of action of this compound and its effects on immune cell function and inflammation.
5. Development of new derivatives of this compound with improved pharmacological properties and selectivity for PI3K delta.
In conclusion, this compound is a promising small molecule inhibitor that selectively targets PI3K delta and has shown efficacy in preclinical models of cancer, autoimmune disorders, and inflammatory diseases. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop new derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide involves several steps, starting with the reaction of 4-methoxyphenol with ethyl 4-bromobenzoate to form 4-ethoxyphenol. This is followed by the reaction of 4-ethoxyphenol with 4-bromophenoxyacetic acid to form the intermediate compound, which is then converted to this compound through a series of chemical reactions. The synthesis of this compound has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been extensively studied in preclinical models of cancer, autoimmune disorders, and inflammatory diseases. In cancer, this compound has shown potent antitumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. This compound has also been shown to enhance the antitumor activity of other cancer therapies, such as chemotherapy and radiation therapy.
In autoimmune disorders and inflammatory diseases, this compound has been shown to suppress immune cell activation and reduce inflammation. This compound has demonstrated efficacy in preclinical models of rheumatoid arthritis, multiple sclerosis, and asthma.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-22-16-7-5-14(6-8-16)19-18(20)13(2)23-17-11-9-15(21-3)10-12-17/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKSOHDMZZETLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4899596.png)
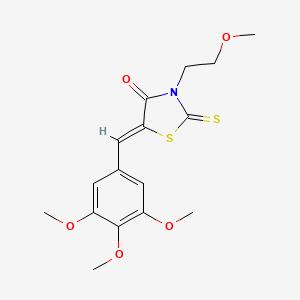
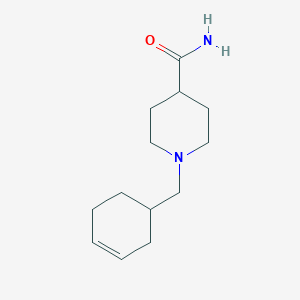
![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4899628.png)
![5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4899630.png)
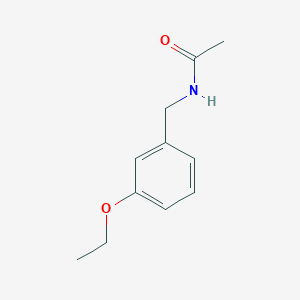
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4899637.png)
![3,3'-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide](/img/structure/B4899649.png)
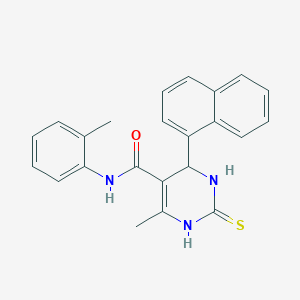
![N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4899662.png)
![N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B4899671.png)
![6-oxo-1-(3-phenylpropyl)-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B4899685.png)
![1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B4899689.png)
![1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4899697.png)